3-amino-N-(3-chloro-4-fluorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-amino-N-(3-chloro-4-fluorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, substituted with various functional groups such as amino, chloro, fluoro, methoxymethyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(3-chloro-4-fluorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
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Formation of the Thieno[2,3-b]pyridine Core: : The synthesis begins with the construction of the thieno[2,3-b]pyridine core. This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative and a pyridine derivative, under acidic or basic conditions.
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Introduction of the Amino Group: : The amino group can be introduced through a nucleophilic substitution reaction. This involves reacting the thieno[2,3-b]pyridine core with an appropriate amine, such as ammonia or an amine derivative, under suitable conditions.
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Substitution with Chloro and Fluoro Groups: : The chloro and fluoro groups can be introduced through electrophilic aromatic substitution reactions. This involves reacting the intermediate compound with chlorinating and fluorinating agents, such as thionyl chloride and fluorine gas, respectively.
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Introduction of the Methoxymethyl Group: : The methoxymethyl group can be introduced through an alkylation reaction. This involves reacting the intermediate compound with methoxymethyl chloride in the presence of a base, such as sodium hydride.
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Formation of the Carboxamide Group: : The carboxamide group can be introduced through an amidation reaction. This involves reacting the intermediate compound with an appropriate amine, such as aniline, in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
The industrial production of this compound involves scaling up the synthetic route described above. This requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product. Additionally, the use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the amino and methoxymethyl groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
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Reduction: : The compound can undergo reduction reactions, particularly at the carboxamide group. Common reducing agents include lithium aluminum hydride and sodium borohydride.
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Substitution: : The compound can undergo substitution reactions, particularly at the chloro and fluoro groups. Common reagents include nucleophiles such as amines and thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, sodium hydride (NaH)
Major Products Formed
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups
Reduction: Reduced derivatives with amine or alcohol groups
Substitution: Substituted derivatives with new functional groups replacing chloro or fluoro groups
Scientific Research Applications
3-amino-N-(3-chloro-4-fluorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine: The compound is explored as a potential drug candidate for the treatment of various diseases. Its unique structure and functional groups make it a promising lead compound for drug development.
Industry: The compound is used in the development of new materials, such as polymers and coatings. Its functional groups can be modified to impart specific properties to the materials.
Mechanism of Action
The mechanism of action of 3-amino-N-(3-chloro-4-fluorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide involves its interactions with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and affecting cellular processes. For example, the compound may inhibit the activity of a key enzyme involved in a metabolic pathway, leading to the accumulation or depletion of certain metabolites. Additionally, the compound may interact with cellular receptors, triggering signaling cascades that result in specific biological effects.
Comparison with Similar Compounds
3-amino-N-(3-chloro-4-fluorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide can be compared with other similar compounds, such as:
3-amino-N-(3-chloro-4-fluorophenyl)-4-(methyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide: This compound lacks the methoxymethyl group, which may affect its reactivity and biological activity.
3-amino-N-(3-chloro-4-fluorophenyl)-4-(methoxymethyl)-6-ethylthieno[2,3-b]pyridine-2-carboxamide: This compound has an ethyl group instead of a methyl group, which may influence its steric and electronic properties.
3-amino-N-(3-chloro-4-fluorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-sulfonamide: This compound has a sulfonamide group instead of a carboxamide group, which may alter its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C17H15ClFN3O2S |
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Molecular Weight |
379.8 g/mol |
IUPAC Name |
3-amino-N-(3-chloro-4-fluorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C17H15ClFN3O2S/c1-8-5-9(7-24-2)13-14(20)15(25-17(13)21-8)16(23)22-10-3-4-12(19)11(18)6-10/h3-6H,7,20H2,1-2H3,(H,22,23) |
InChI Key |
BSVHALXAKASKCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)C(=O)NC3=CC(=C(C=C3)F)Cl)N)COC |
Origin of Product |
United States |
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